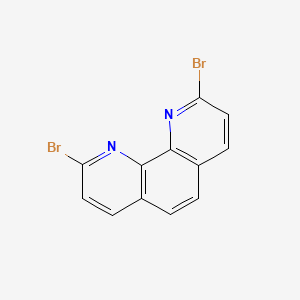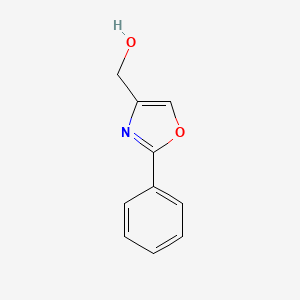
(2-Phenyloxazol-4-yl)methanol
Vue d'ensemble
Description
Applications De Recherche Scientifique
(2-Phenyloxazol-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Studies have shown its potential as a fungicidal agent.
Medicine: Its derivatives are being explored for their potential therapeutic applications, including antifungal and antimicrobial properties.
Industry: It is used in the production of bioactive molecules and as a building block in the synthesis of complex organic compounds.
Mécanisme D'action
Target of Action
It’s worth noting that this compound has been used as a base structure in the synthesis of various fungicidal agents . Therefore, it’s plausible that its targets could be specific enzymes or proteins essential for the survival and proliferation of fungi.
Mode of Action
Based on its use in fungicidal agents, it can be inferred that it may interact with its targets, leading to the inhibition of essential biological processes in fungi, thereby exerting its fungicidal effects .
Biochemical Pathways
Given its fungicidal properties, it’s likely that it interferes with pathways crucial for fungal growth and reproduction .
Result of Action
(2-Phenyloxazol-4-yl)methanol has been used in the synthesis of compounds with potent fungicidal activities. For instance, certain derivatives of this compound have shown potential fungicidal activities against Sclerotinia sclerotiorum, Botrytis cinereal, and Colletotrichum fragariae .
Safety and Hazards
Orientations Futures
Oxazole-based molecules, including “(2-Phenyloxazol-4-yl)methanol”, have received attention due to their wide range of biological activities. Future research will likely focus on the design, synthesis, bioactive evaluation, and action mechanism of unusual types of oxazole-based heterocyclic compounds with completely novel chemical scaffold .
Analyse Biochimique
Biochemical Properties
(2-Phenyloxazol-4-yl)methanol plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. Studies have shown that derivatives of this compound exhibit fungicidal activities against various fungi, such as Sclerotinia sclerotiorum, Botrytis cinerea, and Colletotrichum fragariae . These interactions suggest that this compound may inhibit or activate specific enzymes involved in fungal growth and metabolism.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to exhibit potential fungicidal activities, which implies that it may disrupt normal cellular processes in fungi, leading to cell death . This disruption could be due to the compound’s ability to interfere with critical cellular pathways and gene expression patterns.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s fungicidal activity suggests that it may inhibit key enzymes required for fungal growth and survival . Additionally, this compound may induce changes in gene expression, leading to altered cellular functions and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that derivatives of this compound maintain their fungicidal activity over time, indicating that the compound is relatively stable under laboratory conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound may lead to toxic or adverse effects, while lower doses may be insufficient to achieve the desired biochemical outcomes. Studies on the fungicidal activities of this compound derivatives have shown that specific dosages are required to effectively inhibit fungal growth without causing significant toxicity . These findings highlight the importance of optimizing dosage levels to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s fungicidal activity suggests that it may interfere with metabolic pathways essential for fungal growth and survival
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound may interact with specific transporters or binding proteins that facilitate its localization and accumulation in target cells . Understanding these interactions is essential for optimizing the compound’s efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound exerts its effects at the appropriate cellular sites, enhancing its biochemical efficacy.
Méthodes De Préparation
The synthesis of (2-Phenyloxazol-4-yl)methanol typically involves the reaction of 2-phenyloxazole with formaldehyde under specific conditions. One common method includes the use of anhydrous tetrahydrofuran (THF) as a solvent and lithium aluminum hydride (LAH) as a reducing agent. The reaction mixture is cooled to -10°C using an ice/sodium chloride bath, and the solution of 2-phenyloxazole in anhydrous THF is added dropwise. The reaction is then allowed to warm to room temperature and stirred for one hour .
Analyse Des Réactions Chimiques
(2-Phenyloxazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include anhydrous THF, lithium aluminum hydride, and formaldehyde . The major products formed from these reactions are typically oxazole derivatives with different functional groups attached.
Comparaison Avec Des Composés Similaires
(2-Phenyloxazol-4-yl)methanol is unique due to its specific structure and the presence of both an oxazole ring and a hydroxyl group. Similar compounds include:
(2-Phenyloxazol-4-yl)methanamine: This compound has an amine group instead of a hydroxyl group.
(2-Phenyloxazol-4-yl)methyl pyrimidine carboxamide: This derivative has shown potential as a fungicidal agent.
Famoxadone: A commercial fungicide with an oxazole ring.
These compounds share the oxazole ring structure but differ in their functional groups and specific applications, highlighting the versatility and unique properties of this compound.
Propriétés
IUPAC Name |
(2-phenyl-1,3-oxazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-6-9-7-13-10(11-9)8-4-2-1-3-5-8/h1-5,7,12H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDBXQYHHCUEIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50574044 | |
| Record name | (2-Phenyl-1,3-oxazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50574044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59398-98-0 | |
| Record name | (2-Phenyl-1,3-oxazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50574044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-phenyl-1,3-oxazol-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1368889.png)



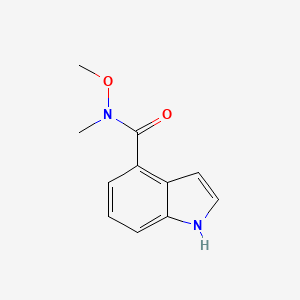

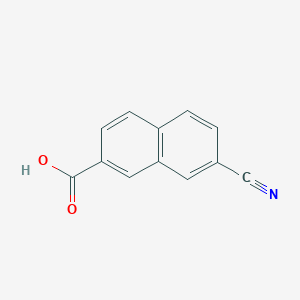


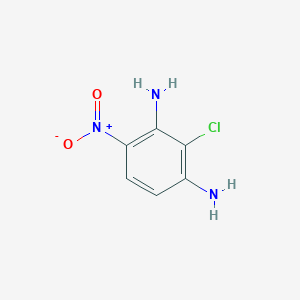
![8-Azabicyclo[3.2.1]oct-6-ene](/img/structure/B1368915.png)

